molecular formula C11H17ClFN B1442928 [2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride CAS No. 1306605-32-2

[2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride

Cat. No.: B1442928
CAS No.: 1306605-32-2
M. Wt: 217.71 g/mol
InChI Key: CITGVAFEVUSSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)ethylamine hydrochloride: is a chemical compound with the molecular formula C11H17ClFN and a molecular weight of 217.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)ethylamine hydrochloride typically involves the reaction of 3-fluorophenylethylamine with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Fluorophenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: The compound is used in biological research to study its effects on various biological systems. It is often used in the development of new pharmaceuticals and as a reference compound in bioassays .

Medicine: In medicine, 2-(3-Fluorophenyl)ethylamine hydrochloride is investigated for its potential therapeutic effects. It is used in preclinical studies to evaluate its efficacy and safety .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)ethylamine hydrochloride
  • 2-(3-Bromophenyl)ethylamine hydrochloride
  • 2-(3-Methylphenyl)ethylamine hydrochloride

Comparison: Compared to these similar compounds, 2-(3-Fluorophenyl)ethylamine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-2-7-13-8-6-10-4-3-5-11(12)9-10;/h3-5,9,13H,2,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITGVAFEVUSSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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